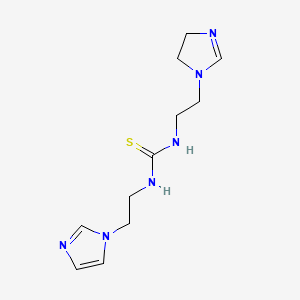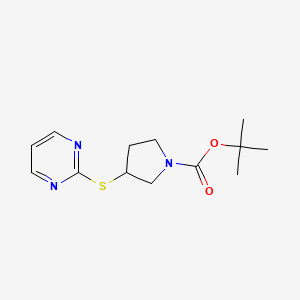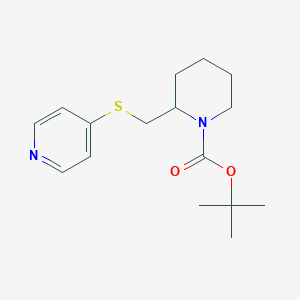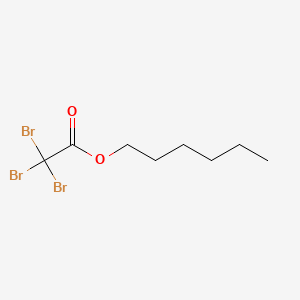![molecular formula C11H6FN3O2 B13955435 2-(2-Fluoro-phenyl)-5-isoxazol-5-yl-[1,3,4]oxadiazole CAS No. 1022091-48-0](/img/structure/B13955435.png)
2-(2-Fluoro-phenyl)-5-isoxazol-5-yl-[1,3,4]oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluoro-phenyl)-5-isoxazol-5-yl-[1,3,4]oxadiazole is a heterocyclic compound that features both an isoxazole and an oxadiazole ring. These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry. The presence of the fluorine atom in the phenyl ring can significantly influence the compound’s chemical properties and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-phenyl)-5-isoxazol-5-yl-[1,3,4]oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluorobenzohydrazide with an appropriate isoxazole derivative under cyclization conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride, which facilitates the formation of the oxadiazole ring .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of automated systems can also help in monitoring and controlling the reaction parameters to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Fluoro-phenyl)-5-isoxazol-5-yl-[1,3,4]oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(2-Fluoro-phenyl)-5-isoxazol-5-yl-[1,3,4]oxadiazole has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells.
Biological Studies: It has been investigated for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Material Science: The compound’s unique structure makes it suitable for use in the development of high-energy materials and explosives.
Mécanisme D'action
The mechanism of action of 2-(2-Fluoro-phenyl)-5-isoxazol-5-yl-[1,3,4]oxadiazole involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound is believed to inhibit key enzymes involved in cell proliferation, leading to apoptosis (programmed cell death) of cancer cells . The presence of the fluorine atom enhances its binding affinity to the target enzymes, thereby increasing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have been studied for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.
Isoxazole Derivatives: Compounds containing the isoxazole ring are known for their anti-inflammatory and analgesic activities.
Uniqueness
2-(2-Fluoro-phenyl)-5-isoxazol-5-yl-[1,3,4]oxadiazole is unique due to the presence of both the isoxazole and oxadiazole rings in a single molecule, along with the fluorine atom in the phenyl ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
1022091-48-0 |
|---|---|
Formule moléculaire |
C11H6FN3O2 |
Poids moléculaire |
231.18 g/mol |
Nom IUPAC |
2-(2-fluorophenyl)-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H6FN3O2/c12-8-4-2-1-3-7(8)10-14-15-11(16-10)9-5-6-13-17-9/h1-6H |
Clé InChI |
CMBQUXUTASICGB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=NO3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


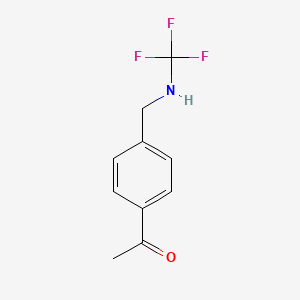
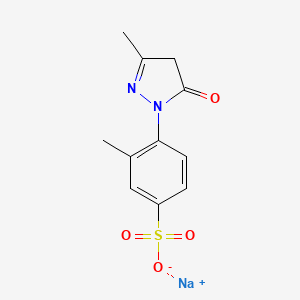
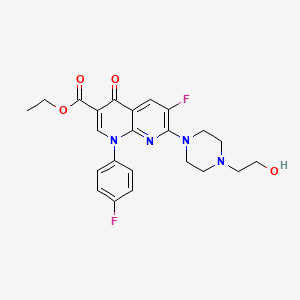

![[3-(Aminomethyl)-2-methylphenyl]methanol](/img/structure/B13955382.png)


